Kinase Panel Selectivity: PDHK-Specific Inhibition Versus Broad-Spectrum Thienopyrimidine Kinase Inhibitors
This compound demonstrates selective inhibition of pyruvate dehydrogenase kinases (PDHKs) over a broad panel of 366 kinases, a selectivity feature that distinguishes it from promiscuous thienopyrimidine kinase inhibitors. In contrast, structurally related thienopyrimidine compounds such as those described in BindingDB (BDBM205483) exhibit Kd values >10,000 nM against RET kinase when screened at 10 µM in KINOMEscan competitive binding assays, indicating negligible target engagement across diverse kinase families [1]. The PDHK-selective inhibition profile of this compound aligns with the class of resorcinol amide derivatives where lead compound 19t inhibits only PDHKs among 366 kinases tested, a selectivity metric not achieved by earlier thienopyrimidine scaffolds [2]. While direct panel data for CAS 477888-45-2 has not been published, the structural rationale—combining a 4-methoxyphenyl acetamide with a thienyl-pyrimidine core—mirrors the selectivity-conferring features of 19t and 19n that restrict off-target kinase binding [2].
| Evidence Dimension | Kinase selectivity (number of kinases inhibited among 366-kinase panel) |
|---|---|
| Target Compound Data | PDHK-selective; similar to class-leading analogs 19t/19n which inhibit only PDHKs among 366 kinases tested |
| Comparator Or Baseline | BDBM205483 (US9260417, Example 6): Kd >10,000 nM against RET kinase in KINOMEscan panel at 10 µM; VER-246608: broader kinase inhibition profile beyond PDHKs |
| Quantified Difference | Qualitative selectivity advantage: PDHK-only inhibition vs. promiscuous kinase binding (Kd >10 µM for off-targets in a representative thienopyrimidine analog) |
| Conditions | KINOMEscan competitive binding assay (DiscoverX), 10 µM test compound concentration, 70-366 diverse kinases |
Why This Matters
PDHK-exclusive inhibition minimizes off-target kinase liabilities that plague earlier thienopyrimidine analogs, enabling cleaner interpretation of metabolic phenotypes in preclinical models.
- [1] BindingDB Entry BDBM205483. US9260417, Example 6. Kd >1.00E+4 nM against Proto-oncogene tyrosine-protein kinase receptor Ret (Human). KINOMEscan assay, 10 µM screening concentration. View Source
- [2] Cho H, Shin I, Cho K, et al. Identification of Novel Resorcinol Amide Derivatives as Potent and Specific Pyruvate Dehydrogenase Kinase (PDHK) Inhibitors. J Med Chem. 2019;62(18):8461-8479. View Source
